3,5-Dimethyl-1-benzofuran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

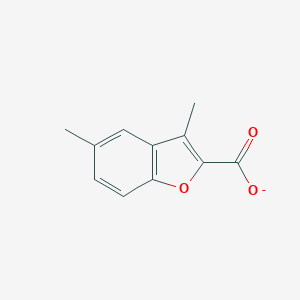

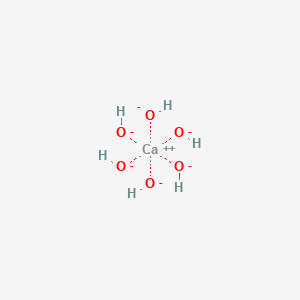

3,5-Dimethyl-1-benzofuran-2-carboxylic acid is a compound with the molecular formula C11H10O3 . It has a molecular weight of 190.19 g/mol . The IUPAC name for this compound is 3,5-dimethyl-1-benzofuran-2-carboxylic acid .

Synthesis Analysis

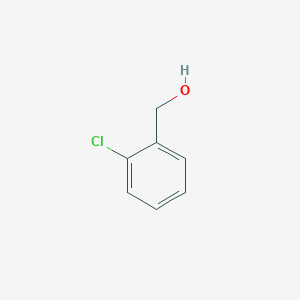

While specific synthesis methods for 3,5-Dimethyl-1-benzofuran-2-carboxylic acid were not found, benzofuran derivatives can be synthesized through various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The InChI string for 3,5-Dimethyl-1-benzofuran-2-carboxylic acid is InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13) . The Canonical SMILES string is CC1=CC2=C(C=C1)OC(=C2C)C(=O)O .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethyl-1-benzofuran-2-carboxylic acid include a molecular weight of 190.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has an exact mass of 190.062994177 g/mol and a monoisotopic mass of 190.062994177 g/mol . The topological polar surface area is 50.4 Ų .Wissenschaftliche Forschungsanwendungen

- Field : Medical Research, Oncology

- Application : Some substituted benzofurans have shown significant anticancer activities . For example, a compound was found to have significant cell growth inhibitory effects on different types of cancer cells .

- Method : The compound was applied to various cancer cells and the inhibition rates were measured .

- Results : The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .

- Field : Medical Research, Virology

- Application : A benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .

- Method : The compound was applied to the virus strains and the inhibitory concentration (IC 50) values were measured .

- Results : The compound has IC 50 values of 2.3 and 2.8 μM, respectively, against RSV LONG and A2 strains .

Anticancer Activity

Antiviral Activity

- Field : Medical Research, Microbiology

- Application : Some benzofuran derivatives have shown significant antibacterial activities .

- Method : The compounds were applied to various bacterial strains and the inhibition zones were measured .

- Results : The inhibition zones in different types of bacteria by the compounds vary depending on the specific compound and bacterial strain .

- Field : Medical Research, Biochemistry

- Application : Some benzofuran derivatives have shown significant anti-oxidative activities .

- Method : The compounds were applied to various oxidative stress models and the antioxidant effects were measured .

- Results : The antioxidant effects in different oxidative stress models by the compounds vary depending on the specific compound and model .

- Field : Pharmaceutical Chemistry

- Application : Benzofuran-2-carboxylic acid was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug .

- Method : Benzofuran-2-carboxylic acid was reacted with other reagents to form the prodrug .

- Results : The prodrug was successfully synthesized .

- Field : Organic Chemistry

- Application : 3-Methylbenzofuran-2-carboxylic acid undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .

- Method : 3-Methylbenzofuran-2-carboxylic acid was reacted with 4-iodoanisole and diphenyliodonium triflate in the presence of a palladium catalyst .

- Results : The corresponding biaryl was successfully synthesized .

Antibacterial Activity

Anti-oxidative Activity

Synthesis of Cyclic DADLE Prodrug

Palladium-Catalyzed Cross-Coupling Reaction

- Field : Medical Research, Virology

- Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Method : The compound was applied to the hepatitis C virus and the inhibitory effects were measured .

- Results : The compound showed significant inhibitory effects against the hepatitis C virus .

- Field : Medical Research, Oncology

- Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

- Method : The compounds were applied to various cancer cells and the inhibition rates were measured .

- Results : The compounds showed significant cell growth inhibitory effects on different types of cancer cells .

- Field : Organic Chemistry

- Application : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Method : The benzofuran derivative was reacted with other reagents to form the polycyclic benzofuran compounds .

- Results : The polycyclic benzofuran compounds were successfully synthesized .

- Field : Organic Chemistry

- Application : A benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

- Method : The benzofuran ring was constructed using proton quantum tunneling .

- Results : The complex benzofuran ring systems were successfully constructed with high yield .

Anti-Hepatitis C Virus Activity

Anticancer Agents

Synthesis of Polycyclic Benzofuran Compounds

Construction of Complex Benzofuran Ring Systems

Zukünftige Richtungen

Benzofuran compounds, including 3,5-Dimethyl-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing promising compounds with target therapy potentials and little side effects .

Eigenschaften

IUPAC Name |

3,5-dimethyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITKJMOBBHFQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

16817-32-6 |

Source

|

| Record name | 3,5-Dimethyl-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)